molecular formula C14H24O4 B1669981 2-(1-Decen-1-yl)butanedioic acid CAS No. 76386-11-3

2-(1-Decen-1-yl)butanedioic acid

Cat. No.: B1669981
CAS No.: 76386-11-3
M. Wt: 256.34 g/mol
InChI Key: HLOQHECIPXZHSX-UHFFFAOYSA-N
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Description

Dec-1-enylsuccinic acid (CAS: 76386-11-3) is an alkenyl-substituted succinic acid derivative with the molecular formula C₁₄H₂₄O₄ and a molecular weight of 256.34 g/mol . Structurally, it consists of a succinic acid backbone modified with a dec-1-enyl chain, introducing a terminal double bond that enhances its reactivity compared to saturated analogs. This compound is classified as a biochemical reagent, often utilized in research settings for applications such as surfactant synthesis or polymer chemistry due to its amphiphilic properties . Storage recommendations include maintaining the compound as a powder at -20°C to ensure stability .

Properties

CAS No.

76386-11-3

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

2-dec-1-enylbutanedioic acid

InChI

InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-9-10-12(14(17)18)11-13(15)16/h9-10,12H,2-8,11H2,1H3,(H,15,16)(H,17,18)

InChI Key

HLOQHECIPXZHSX-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/C(CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCC=CC(CC(=O)O)C(=O)O

Appearance

Solid powder

Other CAS No.

76386-11-3

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dec-1-enylsuccinic acid;  (E)-2-(dec-1-en-1-yl)succinic acid.

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with Dec-1-enylsuccinic acid, differing primarily in chain length, substituents, or functional groups:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features
Dec-1-enylsuccinic acid 76386-11-3 C₁₄H₂₄O₄ 256.34 Terminal double bond (C10 chain)
Dodecenylsuccinic acid 29658-97-7 C₁₆H₂₈O₄ 284.39 Longer alkenyl chain (C12)
cis-Epoxysuccinic acid 16533-72-5 C₄H₄O₅ 148.07 Epoxide group instead of alkenyl chain
Disodium deceth sulfosuccinate N/A C₁₆H₂₈Na₂O₇S 410.42 Sulfonated ester (surfactant derivative)

References:

Impact of Structural Variations

  • Chain Length : Dodecenylsuccinic acid (C16) exhibits higher hydrophobicity and molecular weight than Dec-1-enylsuccinic acid (C14), making it more suitable for industrial applications like corrosion inhibitors or lubricant additives .
  • Functional Groups : The epoxide group in cis-epoxysuccinic acid increases its reactivity in ring-opening polymerizations, whereas Dec-1-enylsuccinic acid’s double bond enables addition reactions (e.g., sulfonation or esterification) .

Physical and Chemical Properties

Comparative Data

Property Dec-1-enylsuccinic Acid Dodecenylsuccinic Acid cis-Epoxysuccinic Acid
Density (g/cm³) Not reported 1.03 Not reported
Boiling Point (°C) Not reported 407.2 Not reported
Flash Point (°C) Not reported 214.2 Not reported
Solubility Likely polar organic solvents Low water solubility Soluble in polar solvents

Notes:

  • Dodecenylsuccinic acid’s higher boiling point (407.2°C) reflects its increased molecular weight and hydrophobic chain .
  • Data gaps for Dec-1-enylsuccinic acid suggest a need for further experimental characterization .

References:

Dec-1-enylsuccinic Acid

  • Biochemical Research : Used as a reagent in studies requiring controlled amphiphilic structures .
  • Surfactant Precursor: Potential use in synthesizing sulfosuccinate esters for detergents or emulsifiers .

Dodecenylsuccinic Acid

  • Industrial Lubricants : Functions as an additive due to its thermal stability and hydrophobic properties .
  • Paper Sizing Agents : Enhances water resistance in paper products .

cis-Epoxysuccinic Acid

  • Polymer Chemistry: Serves as a monomer for epoxy resins or biodegradable plastics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Decen-1-yl)butanedioic acid
Reactant of Route 2
2-(1-Decen-1-yl)butanedioic acid

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